molecular formula C12H11N3O5 B14015602 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate

Cat. No.: B14015602
M. Wt: 277.23 g/mol
InChI Key: VXXQVFDQGVJZNL-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate typically involves the reaction of 4-aminobenzoic acid with 2,5-dioxopyrrolidin-1-yl carbamate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in the synthesis.

    Acidic or Basic Conditions: Employed for hydrolysis reactions.

Major Products Formed

    4-Aminobenzoic Acid: Formed during hydrolysis.

    2,5-Dioxopyrrolidin-1-yl Carbamate: Another product of hydrolysis.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl (4-carbamoylphenyl)carbamate is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its combination of a carbamate group with a pyrrolidine-2,5-dione structure provides unique reactivity and potential therapeutic applications.

Properties

Molecular Formula

C12H11N3O5

Molecular Weight

277.23 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-(4-carbamoylphenyl)carbamate

InChI

InChI=1S/C12H11N3O5/c13-11(18)7-1-3-8(4-2-7)14-12(19)20-15-9(16)5-6-10(15)17/h1-4H,5-6H2,(H2,13,18)(H,14,19)

InChI Key

VXXQVFDQGVJZNL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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